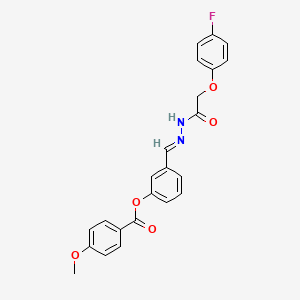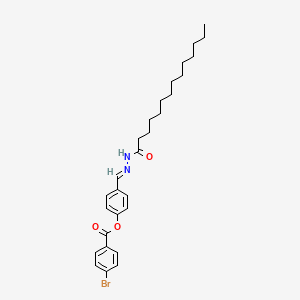
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate is a complex organic compound with the molecular formula C28H37BrN2O3 This compound is notable for its unique structure, which combines a tetradecanoylcarbohydrazonoyl group with a bromobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate typically involves a multi-step process:
-
Formation of the Tetradecanoylcarbohydrazonoyl Intermediate: : This step involves the reaction of tetradecanoic acid with hydrazine to form tetradecanoyl hydrazide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
-
Coupling with 4-Bromobenzoic Acid: : The tetradecanoyl hydrazide is then reacted with 4-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction typically occurs at room temperature and results in the formation of the desired product.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom in the 4-bromobenzoate moiety can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
-
Hydrolysis: : The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide in aqueous solutions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amide.
Hydrolysis: The major products are 4-bromobenzoic acid and the corresponding alcohol from the ester group.
科学的研究の応用
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism by which 4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate exerts its effects depends on its specific application. For instance, in biological systems, it may interact with specific enzymes or receptors, modulating their activity. The tetradecanoylcarbohydrazonoyl group could facilitate interactions with lipid membranes, while the bromobenzoate moiety might be involved in binding to protein targets.
類似化合物との比較
Similar Compounds
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 2-bromobenzoate: Similar structure but with the bromine atom in a different position, which can affect its reactivity and applications.
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate: Substitution of bromine with chlorine, which may alter its chemical properties and biological activity.
Uniqueness
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate is unique due to the specific positioning of the bromine atom and the combination of the tetradecanoylcarbohydrazonoyl and bromobenzoate groups
特性
CAS番号 |
765274-17-7 |
|---|---|
分子式 |
C28H37BrN2O3 |
分子量 |
529.5 g/mol |
IUPAC名 |
[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C28H37BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-27(32)31-30-22-23-14-20-26(21-15-23)34-28(33)24-16-18-25(29)19-17-24/h14-22H,2-13H2,1H3,(H,31,32)/b30-22+ |
InChIキー |
MWRODBLPFNQQCT-JBASAIQMSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |
正規SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


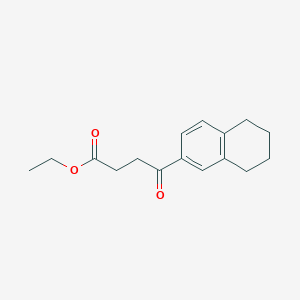
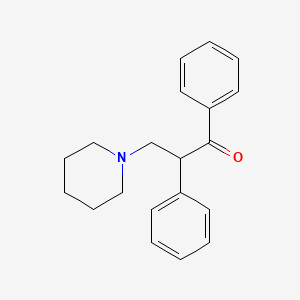
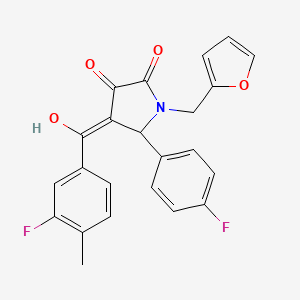
![4-Hydroxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012082.png)
![N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12012087.png)
![Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B12012105.png)
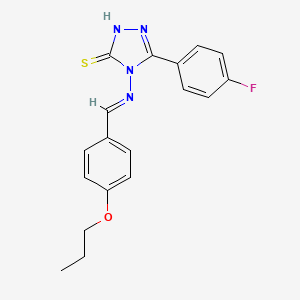
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012110.png)



![N-ethyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12012139.png)
![Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012140.png)
